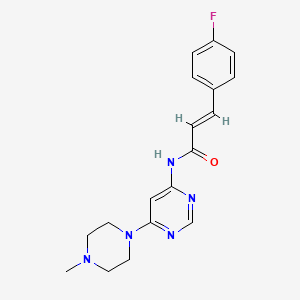
(E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
科学的研究の応用
Binding with Bovine Serum Albumin
One of the applications of similar compounds to (E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide involves their interaction with bovine serum albumin (BSA). Studies on p-hydroxycinnamic acid amides, including compounds with structural similarities, have been conducted to investigate their fluorescence binding with BSA, which has implications for understanding protein interactions (Meng et al., 2012).
Two-Channel Imaging Probes
Compounds structurally similar to (E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide have been used as probes for two-channel imaging of nuclear and cytosolic compartments in cells. These probes are brightly fluorescent when bound to DNA and non-fluorescent in aqueous solutions, offering valuable insights into cellular dynamics (Pitter et al., 2015).
Potential PET Agents
Similar compounds have also been synthesized for potential use as PET (Positron Emission Tomography) agents. These agents are designed for imaging specific enzymes in neuroinflammation, which is a critical area in neurodegenerative disease research (Wang et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents
Another significant application is in the synthesis of novel derivatives for potential use as anticancer and anti-5-lipoxygenase agents. These derivatives have been tested for cytotoxic and inhibitory activities, contributing to cancer and inflammation research (Rahmouni et al., 2016).
Histamine H4 Receptor Ligands
Additionally, 2-aminopyrimidines, similar in structure to the compound , have been studied as ligands for the histamine H4 receptor. These studies aim to optimize potency for potential therapeutic applications in anti-inflammatory and pain management treatments (Altenbach et al., 2008).
Pesticidal Activities
The compound's structural analogs have also been explored for their pesticidal activities against various pests and fungi, suggesting potential applications in agriculture (Choi et al., 2015).
作用機序
Biochemical Pathways
Without specific information on CHEMBL4280910, it’s challenging to summarize the exact biochemical pathways it affects . Typically, a compound can influence one or more biochemical pathways, leading to downstream effects that can be beneficial (therapeutic effects) or harmful (side effects).
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability These factors can include pH, temperature, presence of other compounds or co-factors, and the biological environment within the body
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-23-8-10-24(11-9-23)17-12-16(20-13-21-17)22-18(25)7-4-14-2-5-15(19)6-3-14/h2-7,12-13H,8-11H2,1H3,(H,20,21,22,25)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVYFUQVOYQQOQ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2792618.png)

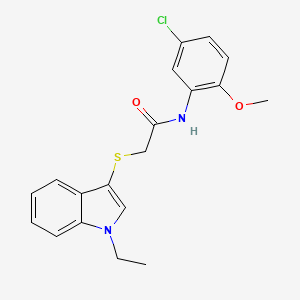
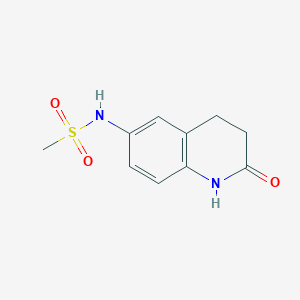
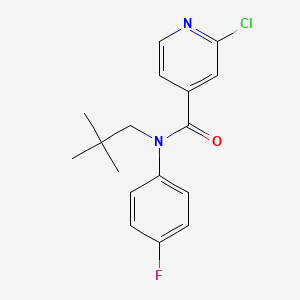
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2792624.png)
![{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B2792625.png)
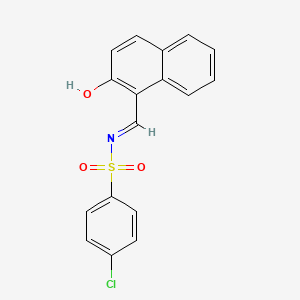
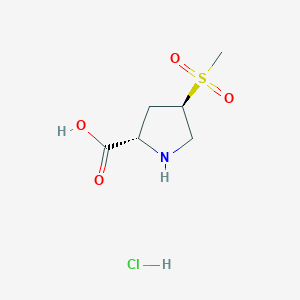
![(E)-2-((4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2792630.png)
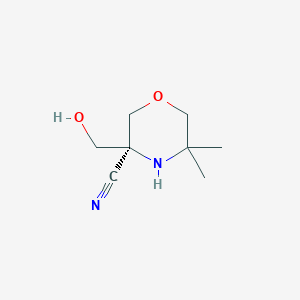
![N-(sec-butyl)-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2792635.png)
![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)